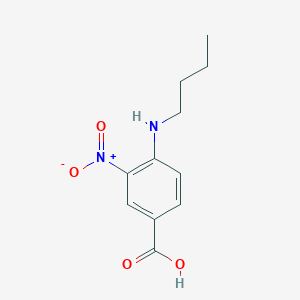

4-(Butylamino)-3-nitrobenzoic acid

Vue d'ensemble

Description

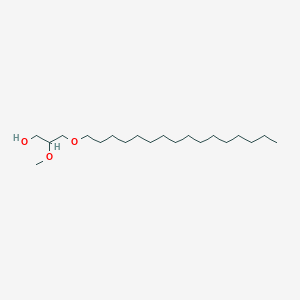

4-(Butylamino)-3-nitrobenzoic acid (BABA), also known as 4-amino-3-nitrobenzoic acid, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 179.14 g/mol and a melting point of 167-169 °C. BABA has a broad range of applications, including medical research, biochemistry, and chemical synthesis.

Applications De Recherche Scientifique

Crystallography and Molecular Structure :

- Ethyl 4-butylamino-3-nitrobenzoate : The crystal structure of this compound reveals an S(6) ring motif formed by intramolecular N—H⋯O hydrogen bonds. The structure is further stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, indicating potential applications in understanding molecular interactions and designing new materials (Narendra Babu et al., 2009).

Chemical Synthesis and Improvement :

- Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate : An improved synthesis method using a mix of nitric and sulfuric acids has been developed, offering advantages like high yield, low production cost, and high quality. This suggests its utility in efficient and cost-effective industrial production (Cai Chun, 2004).

Pharmaceutical Intermediates :

- Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate : This compound, an important pharmaceutical intermediate, was synthesized with a high total yield of 72%. The process involved nitrating Methyl 4-butyrylamino-3-methylbenzoate and reducing the nitrated compound. This indicates its role in pharmaceutical manufacturing (Tao Feng, 2005).

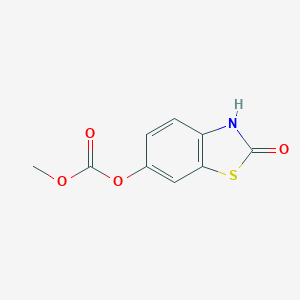

Molecular Electrostatic Potential and Luminescent Properties :

- Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate : This compound is synthesized from Ethyl 4-(butylamino)-3-nitrobenzoate. Its structural characteristics and molecular electrostatic potential were analyzed, indicating potential applications in fields requiring detailed molecular analysis and possibly in optoelectronic applications due to its luminescent properties (Sathyanarayana et al., 2021).

Solid-Phase Synthesis :

- Substituted 2-aminomethylbenzimidazoles : Resin-bound 4-fluoro-3-nitrobenzoic acid, closely related to 4-(Butylamino)-3-nitrobenzoic acid, was used to create substituted 1,2-diaminobenzenes, which subsequently form benzimidazoles. This suggests potential applications in creating diverse pharmaceutical compounds through solid support strategies (Kilburn et al., 2000).

Safety and Hazards

Orientations Futures

While specific future directions for 4-(Butylamino)-3-nitrobenzoic acid are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade thanks to new production, modification, and analytic technologies . This could suggest potential future directions for the development and application of this compound.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

For instance, aminosalicylic acid inhibits folic acid synthesis, which is crucial for bacterial growth .

Biochemical Pathways

For example, antifungal agents can target enzymes involved in amino acid and protein biosynthesis, leading to growth inhibition .

Pharmacokinetics

A compound with a similar structure, bumetanide, is known to be rapidly absorbed and eliminated from the body, with renal clearance contributing significantly to the total elimination .

Result of Action

It’s known that similar compounds, such as benzonatate, are hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (baba) by plasma butyrylcholinesterase (bche) .

Action Environment

It’s known that similar compounds can be influenced by various factors, including the ph of the environment, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

4-(butylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-6-12-9-5-4-8(11(14)15)7-10(9)13(16)17/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATRMRVHZVOHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385259 | |

| Record name | 4-(butylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120321-65-5 | |

| Record name | 4-(butylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-(butylamino)-3-nitrobenzoic acid as revealed by the crystallographic study?

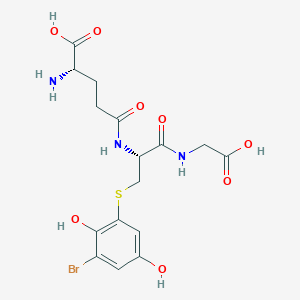

A1: The crystallographic analysis of this compound reveals several key structural features []:

Q2: Were there any challenges in determining the crystal structure of this compound?

A2: Yes, the crystal studied was a non-merohedral twin, meaning it was composed of two or more crystal domains in a specific, symmetrical arrangement []. This type of twinning can complicate crystallographic analysis. Despite this challenge, the researchers successfully determined the structure, with the minor twin component contributing to 29% of the overall structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)